molecular formula C8H14ClNO B3248160 rac-(1R,2S,6r,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride CAS No. 1841081-28-4

rac-(1R,2S,6r,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride

Cat. No.: B3248160
CAS No.: 1841081-28-4
M. Wt: 175.65 g/mol
InChI Key: IVCCLVRRNUHTAN-NOFTVMRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S,6r,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride is a tricyclic amine-ether hybrid with a stereochemically complex framework. The compound features a 10-oxa (oxygen atom) and 4-aza (nitrogen atom) arrangement within a bicyclo[5.2.1.0~2,6~]decane scaffold, forming a rigid, bridged structure. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its racemic nature (rac-) indicates a 1:1 mixture of enantiomers, which may influence biological activity and synthetic utility .

Properties

IUPAC Name

(3aS,4R,7S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-4,7-epoxyisoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h5-9H,1-4H2;1H/t5-,6+,7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCCLVRRNUHTAN-NOFTVMRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CNCC3C1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3CNC[C@H]3[C@@H]1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-28-4
Record name 4,7-Epoxy-1H-isoindole, octahydro-, hydrochloride (1:1), (3aR,4S,7R,7aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences and Implications

The following table summarizes critical distinctions between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Functional Groups Salt Form Key Features References
rac-(1R,2S,6r,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride C₉H₁₅ClNO* ~189.6 10-Oxa, 4-aza Hydrochloride Racemic, oxygen bridge, tricyclic amine-ether hybrid
(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0~2,6~]decane hydrochloride C₉H₁₆ClN 173.68 4-aza Hydrochloride Lacks 10-Oxa group; higher lipophilicity
(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane C₈H₁₃NO† 139.2 (base) 10-Oxa, 4-aza None Free base; stereochemical variation (1R,2R vs. 1R,2S)
tert-Butyl rac-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-4-carboxylate hydrochloride C₁₃H₂₃ClN₂O₂ 274.79 4,10-Diaza, tert-butyl ester Hydrochloride Bulky tert-butyl group; increased molecular weight and lipophilicity
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.0~2,6~]undecane hydrochloride C₁₀H₁₈ClN 187.71 4-aza Hydrochloride Undecane backbone; larger ring system with altered bridge structure
4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane C₁₈H₂₂N₂O₄ 330.39 10-Oxa, 4-aza, dioxo groups None Dual dioxo substituents; enhanced polarity and hydrogen-bonding capacity

Detailed Analysis of Analogues

a. 4-Azatricyclo[5.2.1.0~2,6~]decane Hydrochloride ()
  • Key Difference : Absence of the 10-Oxa group.
  • The hydrochloride salt maintains aqueous solubility .
b. Stereoisomeric Variant: (1R,2R,6S,7S)-10-Oxa-4-azatricyclo[...] ()
  • Key Difference : Stereochemistry at C2 (2R vs. 2S in the target).
  • Impact : Altered spatial arrangement may affect receptor binding or catalytic activity in asymmetric synthesis. The free base form has lower solubility than the hydrochloride salt .
c. tert-Butyl Diazatricyclo Derivatives (Evidences 12, 15)
  • Key Difference : Introduction of a tert-butyl carboxylate group and a second nitrogen (4,10-diaza).
  • Impact : The tert-butyl group increases steric bulk and lipophilicity, often used as a protective group in synthetic intermediates. The diaza configuration may enhance basicity and metal coordination properties .
d. Undecane Backbone Analogue ()
  • Key Difference : Expanded tricyclo[5.2.2.0~2,6~]undecane framework.
e. Dioxo-Substituted Derivative (Evidences 3, 4)
  • Key Difference : 3,5-Dioxo groups on the tricyclic core.
  • Impact : The ketone groups enhance polarity and may improve solubility. However, they introduce metabolic liabilities (e.g., susceptibility to reductase enzymes) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing rac-(1R,2S,6r,7S)-10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this bicyclic compound involves managing steric hindrance and stereochemical control. A common approach includes cyclization reactions using precursors like aziridines or spirocyclic intermediates under inert atmospheres. For example, sodium hydride or potassium tert-butoxide in aprotic solvents (e.g., THF or DMF) can facilitate ring closure . Optimization requires precise temperature control (e.g., -78°C for sensitive intermediates) and purification via recrystallization using solvent systems like ethanol/water to isolate the hydrochloride salt .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray Crystallography : Essential for resolving stereochemistry. Orthorhombic crystal systems (e.g., space group Pba2) with unit cell parameters (e.g., a = 18.505 Å, b = 27.012 Å, c = 7.630 Å) confirm spatial arrangement .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~1.2 ppm) and carbon hybridization. 2D techniques (COSY, HSQC) clarify connectivity in the tricyclic framework .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling address discrepancies in stereochemical outcomes during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies to rationalize stereoselectivity. For instance, comparing ab initio energy profiles of (1R,2S) vs. (1S,2R) diastereomers identifies kinetic vs. thermodynamic control. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model solvent effects on reaction pathways . Experimental validation via X-ray diffraction resolves contradictions between predicted and observed configurations .

Q. What strategies are effective for analyzing biological activity given the compound’s structural complexity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with modified substituents (Table 1). For example, replacing the oxazolidine oxygen with sulfur alters antibacterial efficacy .

  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like EGFR or bacterial enzymes. Pharmacophore models prioritize derivatives for in vitro testing .

  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus or cytotoxicity screens (e.g., MTT on HeLa cells) to quantify activity .

    Table 1. Comparative SAR of Bicyclic Analogues

    CompoundStructural ModificationBioactivity (IC₅₀, μM)
    Parent Compound10-Oxa-4-azatricyclo core15.2 (EGFR)
    Sulfur-substituted Derivative10-Thia-4-azatricyclo8.7 (EGFR)
    Hydroxyl-added DerivativeC3-OH introduction>50 (EGFR)

Q. How can enantiomeric resolution be achieved for racemic mixtures of this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases separates enantiomers. Alternatively, diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid in ethanol selectively crystallizes the (1R,2S) isomer. Circular Dichroism (CD) spectroscopy confirms enantiopurity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic data vs. computational stereochemical predictions?

  • Methodological Answer : Discrepancies often arise from solvent polarity or crystal packing effects. Validate computational models by:

Re-optimizing DFT calculations with implicit solvent models (e.g., PCM for ethanol).

Performing Hirshfeld surface analysis on X-ray data to assess intermolecular interactions influencing conformation .

Comparing experimental vs. simulated NMR spectra for solution-state conformation .

Experimental Design Considerations

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Use fume hoods for weighing due to fine particulate hazards. Neutralize spills with sodium bicarbonate. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Protocols align with institutional Chemical Hygiene Plans, emphasizing waste disposal in halogenated solvent containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1R,2S,6r,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride
Reactant of Route 2
rac-(1R,2S,6r,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.